molecular formula C9H16O3 B15163460 3,6-Dimethyl-3-hydroxy-6-heptenoic acid

3,6-Dimethyl-3-hydroxy-6-heptenoic acid

Cat. No.: B15163460
M. Wt: 172.22 g/mol
InChI Key: FSACZNVCVJCYEG-UHFFFAOYSA-N
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Description

3,6-Dimethyl-3-hydroxy-6-heptenoic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.221 g/mol . This compound is characterized by its unique structure, which includes a hydroxyl group and a double bond, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-3-hydroxy-6-heptenoic acid typically involves the esterification of a precursor compound followed by hydrolysis. One common method involves dissolving the crude ester in a 2 N solution of potassium hydroxide (KOH) in methanol . The reaction is carried out under reflux conditions to ensure complete conversion to the desired acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-3-hydroxy-6-heptenoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 3,6-Dimethyl-6-oxoheptanoic acid.

    Reduction: Formation of 3,6-Dimethyl-3-hydroxyheptanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,6-Dimethyl-3-hydroxy-6-heptenoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

3-hydroxy-3,6-dimethylhept-6-enoic acid

InChI

InChI=1S/C9H16O3/c1-7(2)4-5-9(3,12)6-8(10)11/h12H,1,4-6H2,2-3H3,(H,10,11)

InChI Key

FSACZNVCVJCYEG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(C)(CC(=O)O)O

Origin of Product

United States

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